Streptolidine

Descripción

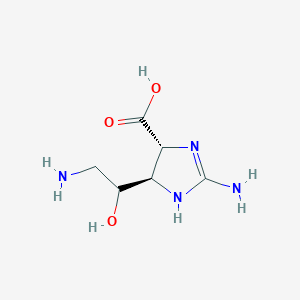

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H12N4O3 |

|---|---|

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

(4R,5R)-2-amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C6H12N4O3/c7-1-2(11)3-4(5(12)13)10-6(8)9-3/h2-4,11H,1,7H2,(H,12,13)(H3,8,9,10)/t2?,3-,4+/m0/s1 |

Clave InChI |

BQSPOPBPQURHDF-UJLKTSCASA-N |

SMILES isomérico |

C(C([C@H]1[C@@H](N=C(N1)N)C(=O)O)O)N |

SMILES canónico |

C(C(C1C(N=C(N1)N)C(=O)O)O)N |

Sinónimos |

4-(1-hydroxy-2-aminoethyl)-2-aminoimidazoline-5-carboxylic acid roseonine streptolidine |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymology of Streptolidine

Elucidation of the Streptolidine Biosynthesis Pathway from Precursors

The biosynthetic pathway leading to this compound has been largely elucidated through a combination of genetic, biochemical, and structural studies nih.gov. These investigations have identified the primary precursor and several key intermediates, shedding light on the enzymatic transformations involved nih.govnih.govacs.org.

Experimental evidence, particularly from isotope labeling studies, has firmly established L-arginine as the primary biosynthetic precursor for the this compound moiety nih.govnih.govacs.orgd-nb.infonih.govjst.go.jp. Studies involving the incorporation of 14C-labeled L-arginine into streptothricin (B1209867) antibiotics have shown that a significant portion of the radioactivity is localized within the this compound component nih.govjst.go.jp. Further confirmation comes from 13C NMR analysis of streptothricin F produced in the presence of [guanidino-13C]this compound, demonstrating its role as an advanced precursor nih.govacs.org.

Here is a summary of key findings regarding L-Arginine incorporation:

| Precursor | Labeling Method | Organism | Incorporation into this compound Moiety | Reference |

| U-14C-L-Arginine | Isotope Labeling | Streptomyces noursei | ~95% of incorporated activity nih.gov | nih.gov |

| 14C-L-Arginine | Isotope Labeling | Streptomyces lavendulae | ~50% of incorporated activity jst.go.jp | jst.go.jp |

| [guanidino-13C]this compound | Isotope Labeling | Streptomyces lavendulae | 1.9% enrichment in STF guanidino carbon nih.govacs.org | nih.govacs.org |

Several key intermediates have been identified in the conversion of L-arginine to this compound nih.govnih.govacs.org. The enzymatic steps leading to the formation of these intermediates have been characterized, primarily involving hydroxylation and cyclization reactions nih.govresearchgate.netfrontiersin.org.

The initial step in the pathway involves the hydroxylation of L-arginine at the C3 position to form (3S)-OH-L-arginine nih.govresearchgate.net. This reaction is catalyzed by an enzyme identified as OrfP nih.govresearchgate.net. OrfP is characterized as an Fe(II)-dependent dioxygenase nih.govresearchgate.netfrontiersin.org. Crystal structures of related enzymes, such as CmnC and VioC, provide insights into the active site environment and the coordination of the Fe(II) cofactor frontiersin.org.

Following the initial hydroxylation, (3S)-OH-L-arginine undergoes a second hydroxylation event at the C4 position, leading to the formation of (3R,4R)-(OH)2-L-arginine nih.govresearchgate.net. This dihydroxylation is also catalyzed by the enzyme OrfP nih.govresearchgate.net, highlighting its role in introducing both hydroxyl groups to the L-arginine precursor nih.gov. Like the first hydroxylation, this step is Fe(II)-dependent nih.govresearchgate.netfrontiersin.org.

The dihydroxylated intermediate, (3R,4R)-(OH)2-L-arginine, is then converted into a six-membered cyclic intermediate, (4R)-OH-capreomycidine nih.govresearchgate.net. This cyclization reaction is catalyzed by the enzyme OrfR nih.govresearchgate.net. OrfR is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that facilitates an unusual elimination/addition reaction to form the cyclic structure nih.govbiorxiv.orgacs.orgacs.org. (4R)-OH-capreomycidine has been confirmed as an immediate precursor to this compound through feeding experiments where it was incorporated into streptothricin F nih.gov.

The proposed sequence of intermediates in the conversion of L-arginine to (4R)-OH-capreomycidine is summarized below:

| Step | Substrate | Enzyme | Product | Enzyme Type | Cofactor(s) | Reference |

| 1 | L-Arginine | OrfP | (3S)-OH-L-Arginine | Dioxygenase | Fe(II), α-KG | nih.govresearchgate.netfrontiersin.org |

| 2 | (3S)-OH-L-Arginine | OrfP | (3R,4R)-(OH)2-L-Arginine | Dioxygenase | Fe(II), α-KG | nih.govresearchgate.netfrontiersin.org |

| 3 | (3R,4R)-(OH)2-L-Arginine | OrfR | (4R)-OH-Capreomycidine | Cyclase | PLP | nih.govresearchgate.netacs.org |

While the key enzymatic steps and intermediates in this compound formation have been identified, the precise mechanisms, particularly concerning the incorporation of intermediates into the final streptothricin structure, suggest the involvement of tethered biosynthetic processes d-nb.info. The observation that certain intermediates, like (2S,3R)-capreomycidine, are not efficiently incorporated when fed exogenously has led to the hypothesis that these molecules may be channeled between enzymes while attached to a carrier protein nih.govacs.orgd-nb.info.

Proteins such as StnM, an A-PCP didomain protein, have been proposed to play a role in activating L-arginine analogs and potentially tethering them during the biosynthetic process d-nb.info. It is hypothesized that StnL, StnM, and StnN may collaborate to form a PCP-tethered capreomycidine intermediate from L-arginine d-nb.info. This tethered intermediate would then likely undergo hydrolysis, possibly catalyzed by an enzyme like StnC (a putative thioesterase), before the formation of the this compound lactam ring and subsequent incorporation into the streptothricin structure d-nb.info.

This proposed tethered mechanism aligns with the characteristics of nonribosomal peptide synthesis (NRPS) pathways, where intermediates are often carried on peptidyl carrier protein (PCP) domains, facilitating their transfer between catalytic centers within a multienzyme complex d-nb.info.

Identification and Functional Characterization of this compound Biosynthetic Enzymes

Genetic, biochemical, and structural approaches have been instrumental in unraveling the enzymatic steps involved in this compound biosynthesis nih.govresearchgate.net. Two key enzymes, OrfP and OrfR, encoded within the streptothricin (STT) gene cluster, have been characterized in vitro nih.govresearchgate.net.

Dihydroxylase (OrfP) Activity and Mechanism

OrfP is characterized as an Fe(II)-dependent dihydroxylase nih.govresearchgate.net. This enzyme catalyzes a double hydroxylation reaction that converts L-arginine into (3R,4R)-dihydroxy-L-arginine nih.govresearchgate.net. The reaction proceeds via a (3S)-OH-L-arginine intermediate nih.govresearchgate.net. Crystal structures of OrfP in different reaction intermediate states have provided insights into its catalytic mechanism nih.govresearchgate.net. OrfP coordinates Fe(II) through a conserved active site involving histidine and aspartate residues . This enzyme belongs to the class of non-heme iron oxygenases that utilize α-ketoglutarate as a co-substrate proteopedia.orgfrontiersin.org. While similar enzymes like VioC and CmnC catalyze single hydroxylation of L-arginine, OrfP is unique in performing a double hydroxylation at the C3 and C4 positions frontiersin.orgfrontiersin.org. Interestingly, OrfP has also shown the capability to hydroxylate the substrate enantiomer, D-arginine, with high activity frontiersin.org.

Cyclase (OrfR) Activity and Unusual PLP-Dependent Reaction

OrfR is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes the cyclization of (3R,4R)-dihydroxy-L-arginine nih.govresearchgate.net. This reaction is described as an unusual elimination/addition that leads to the formation of the six-membered ring product, (4R)-OH-capreomycidine nih.govresearchgate.net. (4R)-OH-capreomycidine is the immediate precursor to this compound . PLP-dependent enzymes are known for their versatility in catalyzing various reactions, including cyclizations, by stabilizing carbanion intermediates through the formation of a quinonoid intermediate beilstein-institut.delibretexts.org. In the case of OrfR, the enzyme utilizes the nucleophilicity of a quinonoid intermediate to facilitate the elimination of the β-hydroxyl group and subsequently employs the electrophilicity of the resulting pyridinium (B92312) cofactor to drive the intramolecular guanidine (B92328) cyclization nih.gov. Isotopic labeling experiments have confirmed the incorporation of (4R)-OH-capreomycidine into streptothricin-F . High-resolution crystal structures of OrfR with PLP-L-arginine complexes have been obtained, aiding in the elucidation of its catalytic mechanism nih.govresearchgate.netrcsb.org. OrfR shares functional similarities with other PLP-dependent cyclases like VioD from the viomycin (B1663724) pathway, which also forms a six-membered capreomycidine ring from a hydroxylated arginine precursor nih.govacs.org. However, the reaction catalyzed by OrfR involves reversible incorporation of H₂¹⁸O into its β-hydroxylated arginine substrate, a deviation observed when compared to the unidirectional cyclodehydration catalyzed by some other related enzymes nih.govacs.org.

Other Putative Enzymes and Their Roles in Pathway Maturation

While OrfP and OrfR are key to the initial steps of this compound core formation, other enzymes are proposed to be involved in the maturation of the streptothricin molecule, including the attachment of the amino sugar and the poly-β-lysine chain d-nb.infoasm.org. Genes such as stnG, stnH, stnQ, stnC, stnD, stnF, stnJ, stnK, stnL, and stnM have been implicated in the biosynthesis of the this compound lactam and the amino sugar moiety d-nb.infoasm.org. StnG is proposed to glycosylate this compound, while StnH and StnQ may be responsible for adding the carbamoyl (B1232498) group d-nb.info. StnI is suggested to catalyze a de-acetylation step d-nb.info. Enzymes involved in the formation of the poly-β-lysine chain, derived from L-lysine, include stand-alone NRPS A domains like StnE and StnS, and an NRPS PCP-C didomain protein like StnR d-nb.info. These enzymes highlight the complex enzymatic cascade required for the complete biosynthesis of streptothricins .

Biosynthetic Gene Cluster (BGC) Analysis for this compound Production

The genes responsible for this compound and streptothricin biosynthesis are organized into biosynthetic gene clusters (BGCs) in the genomes of producing Streptomyces species researchgate.netd-nb.infoasm.org. Analysis of these BGCs provides crucial information about the organization and potential regulation of the biosynthetic pathway d-nb.infoutexas.edu.

Sequencing and Annotation of the STT Gene Cluster

The streptothricin (STT) gene cluster has been sequenced and annotated from various Streptomyces strains, including Streptomyces lavendulae BCRC 12163 and Streptomyces sp. strain TP-A0356 nih.govresearchgate.netd-nb.infoasm.org. Sequencing of the STT gene cluster from Streptomyces sp. TP-A0356 revealed a cluster spanning 30.5 kb and containing twenty-four proposed genes involved in ST biosynthesis d-nb.info. Annotation of these genes, often based on bioinformatics analysis and comparison to known genes, allows for the prediction of the function of the encoded proteins d-nb.infomdpi.com. This process has identified genes encoding enzymes like OrfP and OrfR, as well as those potentially involved in amino sugar modification and poly-β-lysine chain formation d-nb.infoasm.org. Heterologous expression of the sequenced STT gene cluster in suitable hosts like Streptomyces coelicolor has validated its role in streptothricin production d-nb.infonih.gov.

Comparative Genomic Analysis of this compound-Related BGCs

Comparative genomic analysis of this compound-related BGCs from different Streptomyces strains has revealed similarities and differences in gene content and organization d-nb.infonih.govnih.govmdpi.comfrontiersin.org. Studies comparing the ST cluster from Streptomyces sp. TP-A0356 with other ST gene clusters have shown high similarity in organization d-nb.info. However, variations can exist, such as the presence or absence of genes for specific modifications or side chains, which can lead to the production of different streptothricin analogs d-nb.infoasm.org. Comparative genomics is a powerful tool for identifying conserved biosynthetic genes, predicting the potential for novel metabolites, and understanding the evolutionary relationships between BGCs in different strains nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net. For instance, comparative analysis has shown that while core genes like orfP and orfR are often conserved, other genes involved in tailoring reactions or the attachment of other moieties can vary asm.org.

| Compound Name | PubChem CID |

| This compound | 161287 |

| L-Arginine | 227 |

| (3R,4R)-dihydroxy-L-arginine | Not readily available in standard databases |

| (3S)-OH-L-arginine | Not readily available in standard databases |

| (4R)-OH-capreomycidine | 14578415 |

| Streptothricin-F (STT-F) | 3808-42-2 (This is the CAS number, PubChem CID is 6435696) |

| Pyridoxal 5'-phosphate (PLP) | 1057 |

| α-ketoglutarate | 119 |

| L-lysine | 866 |

Note: PubChem CIDs for specific intermediates like (3R,4R)-dihydroxy-L-arginine and (3S)-OH-L-arginine are not commonly listed in standard databases like PubChem. The CID for Streptothricin-F is provided as the PubChem Substance ID (SID) associated with the CAS number. The PubChem Compound ID (CID) for Streptothricin F is 6435696. The CID for (4R)-OH-capreomycidine is for Capreomycidine, which is closely related.## The Chemical Compound this compound: Insights into its Biosynthesis and Enzymology

This compound is a distinctive bicyclic amino acid that serves as a fundamental structural component of the streptothricin class of antibiotics. These antibiotics, isolated from Streptomyces bacteria, were among the earliest antibiotics discovered and are characterized by a tripartite structure comprising this compound, a carbamoylated gulosamine sugar, and a poly-β-lysine chain nih.govresearchgate.net. The intricate biosynthesis of this compound involves a fascinating enzymatic pathway, the details of which have been illuminated through extensive genetic, biochemical, and structural investigations nih.govresearchgate.net.

The biosynthesis of this compound is initiated from the common amino acid L-arginine researchgate.netd-nb.info. This process unfolds through a series of enzymatic transformations, notably involving the generation of unexpected intermediates catalyzed by a dihydroxylase and a cyclase acting through unusual reaction mechanisms nih.govresearchgate.net.

Characterization of Key Biosynthetic Intermediates

(3R,4R)-(OH)2-L-Arginine Elucidation

Identification and Functional Characterization of this compound Biosynthetic Enzymes

A combination of genetic, biochemical, and structural approaches has been pivotal in deciphering the enzymatic steps involved in the biosynthesis of this compound nih.govresearchgate.net. Within the streptothricin (STT) gene cluster, two key enzymes, OrfP and OrfR, have been successfully characterized in vitro nih.govresearchgate.net.

Dihydroxylase (OrfP) Activity and Mechanism

OrfP has been identified as an Fe(II)-dependent dihydroxylase nih.govresearchgate.net. This enzyme is responsible for catalyzing a double hydroxylation reaction that converts L-arginine into (3R,4R)-dihydroxy-L-arginine nih.govresearchgate.net. The reaction proceeds through a transient (3S)-OH-L-arginine intermediate nih.govresearchgate.net. High-resolution crystal structures of OrfP captured in various reaction intermediate states have provided valuable insights into its catalytic mechanism nih.govresearchgate.net. OrfP coordinates the Fe(II) ion within its active site via conserved histidine and aspartate residues . As a member of the α-ketoglutarate-dependent non-heme iron oxygenase family, OrfP utilizes α-ketoglutarate as a co-substrate proteopedia.orgfrontiersin.org. While related enzymes like VioC and CmnC catalyze only a single hydroxylation of L-arginine, OrfP uniquely performs a double hydroxylation at both the C3 and C4 positions frontiersin.orgfrontiersin.org. Notably, OrfP has also demonstrated the capacity to hydroxylate the enantiomeric substrate, D-arginine, with significant activity frontiersin.org.

Cyclase (OrfR) Activity and Unusual PLP-Dependent Reaction

OrfR functions as a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes the cyclization of the (3R,4R)-dihydroxy-L-arginine intermediate nih.govresearchgate.net. This reaction is characterized as an unusual elimination/addition process that results in the formation of the six-membered ring product, (4R)-OH-capreomycidine nih.govresearchgate.net. (4R)-OH-capreomycidine is recognized as the direct precursor to this compound . PLP-dependent enzymes are renowned for their catalytic versatility, facilitating a wide array of reactions, including cyclizations, by stabilizing carbanion intermediates through the formation of a quinonoid intermediate beilstein-institut.delibretexts.org. In the case of OrfR, the enzyme leverages the nucleophilicity of a quinonoid intermediate to promote the elimination of the β-hydroxyl group and subsequently utilizes the electrophilicity of the resulting pyridinium cofactor to drive the intramolecular cyclization involving the guanidine group nih.gov. Isotopic labeling studies have corroborated the incorporation of (4R)-OH-capreomycidine into the final streptothricin-F molecule . The availability of high-resolution crystal structures of OrfR in complex with PLP-L-arginine has been instrumental in elucidating its catalytic mechanism nih.govresearchgate.netrcsb.org. OrfR exhibits functional similarities with other PLP-dependent cyclases, such as VioD from the viomycin biosynthetic pathway, which also catalyzes the formation of a six-membered capreomycidine ring from a hydroxylated arginine precursor nih.govacs.org. However, a distinctive feature of the OrfR-catalyzed reaction is the reversible incorporation of H₂¹⁸O into its β-hydroxylated arginine substrate, contrasting with the unidirectional cyclodehydration observed in some related enzymes nih.govacs.org.

Other Putative Enzymes and Their Roles in Pathway Maturation

Beyond the core enzymes OrfP and OrfR, which are essential for the initial steps of this compound core formation, other enzymes are hypothesized to play roles in the subsequent maturation of the streptothricin molecule, including the attachment of the amino sugar and the poly-β-lysine chain d-nb.infoasm.org. Genes such as stnG, stnH, stnQ, stnC, stnD, stnF, stnJ, stnK, stnL, and stnM have been implicated in the biosynthesis of both the this compound lactam and the amino sugar moiety d-nb.infoasm.org. StnG is proposed to catalyze the glycosylation of this compound, while StnH and StnQ are thought to be responsible for the addition of the carbamoyl group d-nb.info. StnI is suggested to catalyze a de-acetylation step d-nb.info. Enzymes involved in the assembly of the poly-β-lysine chain, which is derived from L-lysine, include stand-alone NRPS A domains like StnE and StnS, and an NRPS PCP-C didomain protein such as StnR d-nb.info. These enzymes collectively underscore the complexity of the enzymatic cascade required for the complete biosynthesis of streptothricins .

Biosynthetic Gene Cluster (BGC) Analysis for this compound Production

The genes responsible for the biosynthesis of this compound and the broader streptothricin molecules are organized into distinct biosynthetic gene clusters (BGCs) within the genomes of producing Streptomyces species researchgate.netd-nb.infoasm.org. Analysis of these BGCs provides critical information regarding the organization and potential regulatory mechanisms governing the biosynthetic pathway d-nb.infoutexas.edu.

Sequencing and Annotation of the STT Gene Cluster

The streptothricin (STT) gene cluster has been sequenced and annotated from various Streptomyces strains, including Streptomyces lavendulae BCRC 12163 and Streptomyces sp. strain TP-A0356 nih.govresearchgate.netd-nb.infoasm.org. Sequencing of the STT gene cluster from Streptomyces sp. TP-A0356 revealed a cluster spanning approximately 30.5 kb and containing twenty-four proposed genes involved in ST biosynthesis d-nb.info. Annotation of these genes, often performed through bioinformatics analysis and comparison to known gene sequences, allows for the prediction of the functions of the encoded proteins d-nb.infomdpi.com. This process has successfully identified genes encoding key enzymes like OrfP and OrfR, as well as those potentially involved in amino sugar modification and the formation of the poly-β-lysine chain d-nb.infoasm.org. Heterologous expression of the sequenced STT gene cluster in appropriate host organisms like Streptomyces coelicolor has experimentally validated its role in streptothricin production d-nb.infonih.gov.

Heterologous Expression Systems for Biosynthesis Pathway Verification

Heterologous expression systems have proven valuable in verifying and elucidating the biosynthetic pathways of natural products, including those in Streptomyces species. These systems allow for the cloning and expression of gene clusters from their native hosts into more amenable laboratory strains. frontiersin.org This approach is particularly useful for studying gene clusters from slow-growing or genetically challenging microorganisms, or for activating "silent" gene clusters that are not expressed under standard laboratory conditions. frontiersin.org

In the context of this compound biosynthesis, heterologous expression has been employed to confirm the involvement of specific gene clusters and to produce streptothricin analogs. For instance, a streptothricin gene cluster from Streptomyces sp. TP-A0356 was successfully expressed in Streptomyces coelicolor M145. d-nb.info This heterologous expression resulted in the production of streptothricin F and streptothricin D, along with two new streptothricin analogs, thereby verifying the functionality of the cloned gene cluster. d-nb.info Further confirmation was achieved through gene inactivation studies within the heterologous host. d-nb.info

Another study utilized Streptomyces lividans TK23 and Streptomyces avermitilis SUKA17 as heterologous hosts for expressing gene clusters related to streptothricin-related antibiotics. asm.org This work involved introducing integrating vectors carrying the gene clusters into these hosts to investigate their role in the biosynthesis of the this compound lactam and amino sugar moieties. asm.org

The use of Streptomyces species as heterologous hosts is advantageous due to their intrinsic ability to produce secondary metabolites and the availability of genetic tools, although challenges related to growth robustness and genetic manipulation still exist compared to organisms like E. coli. frontiersin.orgnih.gov However, Streptomyces hosts are generally favorable for expressing functional biosynthetic enzymes from other Streptomyces sources, ensuring correct protein folding and substrate availability. nih.gov

Interplay of Primary and Secondary Metabolism in this compound Biogenesis

The biosynthesis of secondary metabolites like this compound in Streptomyces is intricately linked to primary metabolism. Primary metabolism provides the essential building blocks and energy required for the synthesis of these specialized compounds. nih.gov In Streptomyces, this connection is characterized by a complex crosstalk between primary and secondary metabolic pathways. preprints.orgpreprints.org

The precursor for this compound biosynthesis, L-arginine, is a product of primary metabolism. nih.govnih.gov The availability of such primary metabolites can directly influence the production levels of secondary metabolites. Nutrient availability, particularly nitrogen-containing compounds, plays a significant role in regulating secondary metabolism in Streptomyces. mdpi.com High concentrations of readily available nitrogen sources can sometimes repress the production of certain secondary metabolites, a phenomenon known as nitrogen repression. mdpi.com Conversely, limited nitrogen availability can influence the control of primary nitrogen metabolism and the channeling of nitrogen into secondary metabolic pathways. mdpi.com

Chemical Synthesis and Derivatization of Streptolidine and Its Analogues

Total Synthesis Strategies for the Streptolidine Lactam Scaffold

The total synthesis of the this compound lactam, a key structural motif within the broader streptothricin (B1209867) framework, has been approached through various strategic disconnections of its intricate architecture. nih.govrsc.org These strategies are critical for producing significant quantities of streptothricins and their analogues for further study. rsc.org

Convergent synthesis strategies offer a powerful method for the efficient construction of complex molecules like streptothricin F, which contains the this compound lactam. rsc.orguga.edu This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. uga.edu

A notable convergent synthesis of streptothricin F, and by extension the this compound lactam, relies on the preparation of three main fragments: the this compound isothiocyanate, a protected gulosamine core, and a β-lysine unit. nih.govrsc.org This strategy allows for a "diversity-enabling" route, where modifications to each fragment can be made independently before their final assembly, facilitating the creation of a library of analogues for structure-activity relationship studies. rsc.orgacs.org

| Synthesis Strategy | Key Fragments | Advantages | Reference |

| Convergent Total Synthesis of Streptothricin F | 1. This compound Isothiocyanate2. Protected Gulosamine3. Protected β-Lysine | Diversity-enabling, efficient, allows for late-stage diversification | nih.govrsc.orguga.edu |

Achieving the correct stereochemistry is a critical challenge in the synthesis of complex natural products like this compound. numberanalytics.com Stereospecific reactions are employed to control the three-dimensional arrangement of atoms, which is essential for the biological function of the molecule. numberanalytics.com

In the synthesis of the this compound lactam, stereocontrol is crucial. For instance, the synthesis of a precursor to the this compound lactam has been achieved with high stereoselectivity. acs.orgacs.org One key step involves the diastereoselective reduction of a nitroketone intermediate under Felkin-Ahn conditions. This reduction favors the formation of the desired erythro nitroalcohol with a diastereomeric ratio greater than 9:1. nih.gov

Another critical stereospecific transformation is the diastereoselective azidation of a lactam enolate. The formation of an α-azidolactam as a single diastereomer is achieved by treating the lactam enolate with trisyl azide (B81097). nih.gov The high selectivity of this reaction is attributed to the steric hindrance on one face of the enolate and the bulky nature of the azide reagent. nih.gov

The installation of the 1,2-diamine functionality on the gulosamine sugar, a separate component that is later coupled to the this compound moiety, also requires a stereospecific approach. The use of a modified Burgess reagent leads to a β-sulfamidate with a high diastereomeric ratio (>10:1). nih.govrsc.org

| Reaction | Reagents/Conditions | Stereochemical Outcome | Reference |

| Diastereoselective Reduction | Felkin-Ahn conditions | >9:1 dr (erythro) | nih.gov |

| Diastereoselective Azidation | Trisyl azide | Single diastereomer | nih.gov |

| 1,2-Diamine Installation | Modified Burgess reagent | >10:1 dr (β-sulfamidate) | nih.govrsc.org |

The successful total synthesis of the this compound lactam and its integration into the full streptothricin molecule relies on a series of carefully chosen and optimized chemical reactions. nih.govrsc.org These reactions are designed to be efficient, selective, and robust.

Key Reaction Steps and Reagents in Advanced Synthesis

Burgess Reagent-Mediated 1,2-Anti-Diamine Installation

The Burgess reagent, methyl N-(triethylammoniumsulphonyl)carbamate, is a mild and selective dehydrating agent. iisc.ac.in In the context of streptothricin synthesis, a modified version of the Burgess reagent is employed for the stereoselective formation of a 1,2-diamine on the gulosamine sugar core. nih.govrsc.org This key transformation proceeds via the formation of a disulfamate intermediate from a diol, which then reacts to give a β-sulfamidate. rsc.org This method, pioneered by Nicolaou and coworkers, is crucial for establishing the correct stereochemistry of the amino groups on the sugar ring. nih.gov The subsequent ring-opening of the β-sulfamidate with sodium azide followed by reduction yields the desired gulosamine derivative. rsc.org

Diastereoselective Azidation of Lactam Enolates

The introduction of a nitrogen functionality at the α-position of the lactam ring is a critical step in the synthesis of the this compound core. This is achieved through the diastereoselective azidation of a lactam enolate. nih.govrsc.org The lactam is first deprotonated to form a lactam enolate. nih.govcsic.es This enolate is then reacted with an electrophilic azide source, such as trisyl azide, to introduce the azide group. nih.gov The reaction proceeds with high diastereoselectivity, yielding the α-azidolactam as a single diastereomer. nih.gov This high degree of stereocontrol is attributed to the steric environment of the enolate, which directs the approach of the bulky azide reagent. nih.gov

Mercury(II) Chloride-Mediated Desulfurization-Guanidination

The final step in the formation of the guanidine (B92328) ring of the this compound lactam involves a cyclization reaction. nih.govrsc.org A thiourea (B124793) precursor, formed by the coupling of the this compound isothiocyanate with the gulosamine fragment, is cyclized to the guanidine. nih.govrsc.org This transformation is mediated by mercury(II) chloride in the presence of an amine base like triethylamine. nih.govrsc.org The reaction proceeds through a desulfurization-guanidination mechanism. nih.govrsc.org Although effective, this reaction requires the use of toxic mercury salts. youtube.com The crude thiourea is often used directly in this step due to its instability. rsc.org

Cyanogen (B1215507) Bromide Treatment for Guanidine Formation

A critical step in the synthesis of this compound and its derivatives is the formation of the cyclic guanidine moiety. One established method involves the use of cyanogen bromide (CNBr). scribd.comoup.com This reagent reacts with a diamino precursor to construct the guanidine ring.

In a stereospecific synthesis of this compound lactam, an O-protected amino sugar lactam was treated with cyanogen bromide in water. oup.com This reaction yielded the O-tetrahydropyranylated this compound lactam, which, after mild acid hydrolysis, afforded the this compound lactam hydrochloride. oup.com An alternative route within the same synthetic sequence involved the direct treatment of an amino sugar lactam with cyanogen bromide to yield the hydrobromide salt of this compound lactam. oup.comresearchgate.net

Similarly, in the pursuit of synthesizing labeled capreomycidine, a related guanidine-containing amino acid, [13C]cyanogen bromide was employed to install the guanidine group onto a diamine precursor. scribd.com This approach highlights the utility of cyanogen bromide in constructing the core guanidino-lactam structure of these complex amino acids. The reaction of an advanced diamino intermediate with cyanogen bromide was also a key step in the total synthesis of cylindrospermopsin, forming the desired five-membered guanidine ring. utoronto.ca

A more recent total synthesis of streptothricin F utilized a mercury(II) chloride-mediated desulfurization-guanidination, presenting an alternative to the direct use of cyanogen bromide for the formation of the this compound lactam. rsc.orgnortheastern.edunih.gov

Synthesis of this compound Analogs for Structural Diversification

The inherent toxicity associated with the basicity of the aminoimidazole scaffold in streptothricin antibiotics has prompted the design and synthesis of analogues to explore structure-activity relationships and develop compounds with improved therapeutic profiles. researchgate.net

To address the toxicity issues of streptothricin antibiotics, researchers have designed and synthesized oxazole (B20620) analogs of this compound lactam. researchgate.netresearchgate.net These analogs replace the basic aminoimidazole group with a less basic oxazole ring while aiming to retain the dense network of hydrogen-bond donors and acceptors crucial for RNA targeting. researchgate.netucsd.edu

The synthesis of these oxazole analogs has been developed for both six- and seven-membered lactam rings. researchgate.netresearchgate.net The inclusion of a seven-membered ε-lactam system in some analogs increases the non-planarity of the scaffold, which may reduce non-specific intercalation with nucleic acids. ucsd.edu The synthetic strategy provides a foundation for creating a variety of RNA-targeting compounds with modifications at the hydroxy and amino functionalities of the azepane oxazole scaffold. ucsd.edu

The synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles can be achieved through various methods, including those mediated by copper(II) triflate or palladium catalysis. semanticscholar.orgtandfonline.com

Modifications to the lactam ring of this compound are a key strategy for structural diversification. A significant area of exploration has been the synthesis of analogs with different lactam ring sizes. researchgate.netresearchgate.net Specifically, oxazole analogs have been prepared with both six-membered (δ-lactam) and seven-membered (ε-lactam) rings. researchgate.netucsd.edu The expansion to a seven-membered ring was pursued to enhance the non-planar nature of the molecule. ucsd.edu

One of the resistance mechanisms to streptothricins involves the hydrolysis of the this compound lactam ring. nih.gov This enzymatic cleavage results in a streptothricin acid with significantly reduced antimicrobial activity. nih.gov Understanding this degradation pathway is crucial for designing more stable analogs.

In synthetic efforts, the stereochemistry of the lactam ring is critical for biological activity. Naturally occurring streptothricin F has a trans configuration (2S, 3S) of the hydrogens on the β-lactam ring. plos.org Analogs with a cis-fused this compound lactam moiety have shown a significant decrease in activity, highlighting the importance of maintaining the correct stereochemistry at the ring fusion. plos.orgresearchgate.net

A major goal in the recent total synthesis of streptothricin F was the development of a convergent and divergent synthetic route. rsc.orgrsc.orgnortheastern.edunih.gov This approach is designed to facilitate the rapid generation of a library of analogs for medicinal chemistry studies, allowing for systematic modifications of the three main structural components: the this compound lactam, the gulosamine core, and the β-lysine chain. rsc.orgrsc.orguga.edu

Key features of a recently reported diversity-enabling total synthesis include: rsc.orgnih.gov

A Burgess reagent-mediated 1,2-anti-diamine installation.

A diastereoselective azidation of a lactam enolate.

A mercury(II) chloride-mediated desulfurization-guanidination.

This convergent strategy relies on the late-stage coupling of three independently synthesized fragments, which allows for the installation of practical, divergent synthetic steps. rsc.orguga.edu This enables the exploration of structure-activity relationships by creating analogs with modifications aimed at evading resistance mechanisms and reducing toxicity. rsc.org The development of such synthetic routes is crucial for optimizing the therapeutic potential of the streptothricin scaffold. rsc.orgnih.gov

Structural Biology and Enzymology of Streptolidine Modifying Systems

High-Resolution Structural Analysis of Biosynthetic Enzymes

The initial steps in forming the core streptolidine scaffold are catalyzed by two key enzymes, OrfP and OrfR. A combination of genetic, biochemical, and structural approaches, including the determination of numerous high-resolution crystal structures, has been instrumental in elucidating their complex functions. nih.gov

Detailed structural information for the biosynthetic enzymes OrfP and OrfR has been obtained through X-ray crystallography. nih.gov In one study, thirteen high-resolution crystal structures were determined for both enzymes, capturing them in various reaction intermediate states. nih.gov This extensive structural data provides snapshots of the catalytic cycle, revealing the precise molecular interactions that govern substrate binding and transformation. nih.govrcsb.orgrcsb.org

OrfP, a non-heme iron oxygenase, was crystallized in several forms, including its apo-form and in complex with its substrate L-Arginine, cofactor, and product intermediates. nih.govrcsb.orgvirginia.edu Similarly, the crystal structure of OrfR, a PLP-dependent cyclase, has been resolved, offering a basis for understanding its cyclization mechanism. nih.govacs.org The structural alignment of OrfR with related enzymes like VioD and GntC has highlighted conserved residues crucial for its catalytic activity. acs.org

| PDB ID | Enzyme State | Resolution (Å) | Reference |

|---|---|---|---|

| 4M23 | Apo-form | 1.76 | rcsb.org |

| 4M25 | Complex with Fe(III) and L-Arginine | 2.10 | virginia.edu |

| 4M26 | Complex with Fe, succinate, and (3S)-hydroxy-L-Arg | 2.02 | rcsb.org |

The crystal structures of OrfP and OrfR have provided profound insights into their distinct and unusual catalytic mechanisms. nih.gov OrfP is a dihydroxylase that catalyzes an Fe(II)-dependent double hydroxylation of L-Arginine. nih.govvirginia.edu The structural data shows that this reaction proceeds via a (3S)-OH-L-Arg intermediate to produce (3R,4R)-(OH)₂-L-Arg. nih.gov OrfP is a member of the CAS-like (CSL) superfamily and depends on Fe(III) and α-ketoglutarate (α-KG). virginia.edu Its mechanism involves the binding of L-Arg to form a triad (B1167595) complex with the iron center and α-KG, followed by the formation of a potent Fe(IV)-oxo species that performs the hydroxylation steps. virginia.edu Despite structural similarities to other oxygenases like VioC, OrfP exhibits unique stereo- and regiospecificity, enabling it to perform a double hydroxylation. virginia.eduresearchgate.net

OrfR functions as a cyclase, utilizing a pyridoxal-5'-phosphate (PLP) cofactor to catalyze an unconventional elimination and addition reaction. nih.gov It takes the (3R,4R)-(OH)₂-L-Arg product from the OrfP reaction and cyclizes it into the six-membered ring, (4R)-OH-capreomycidine. nih.gov Structural comparisons with other PLP-dependent cyclases reveal conserved active site residues, such as specific serine and glutamate (B1630785) residues, that are critical for deprotonation and facilitating the intramolecular cyclization of the guanidine (B92328) side chain. acs.org

Crystal Structures of OrfP and OrfR in Intermediate States

Enzymatic Mechanisms of this compound-Associated Modifications

Following the formation of the this compound core, a series of enzymatic modifications are required to assemble the final streptothricin (B1209867) antibiotic. These include glycosylation, epimerization, and carbamoylation, each catalyzed by a specific enzyme within the biosynthetic gene cluster. researchgate.netnih.gov

The attachment of a sugar moiety to the this compound lactam is a crucial step catalyzed by the glycosyltransferase StnG. researchgate.netd-nb.info StnG is an N-glycosyltransferase with a GT-A fold that attaches an N-acetyl-D-galactosamine to the imine nitrogen atom of the this compound guanidine group. researchgate.netresearchgate.net This represents an uncommon glycosylation reaction. researchgate.net StnG belongs to the GT-2 family of glycosyltransferases and possesses a "DXD" motif, which is often associated with binding divalent cations. utexas.edu It utilizes a nucleotide-activated sugar, likely recruited from primary metabolism, as the donor substrate. researchgate.net The enzyme then transfers the N-acetyl-D-galactosamine to the this compound lactam acceptor. researchgate.netresearchgate.net

| Substrate | Apparent Kₘ (mM) | Apparent kcat (min⁻¹) | Reference |

|---|---|---|---|

| UDP-GalNAc | 0.14 ± 0.01 | 1.1 ± 0.01 | researchgate.net |

| This compound Lactam | 0.33 ± 0.02 | 1.1 ± 0.01 | researchgate.net |

After the initial glycosylation, the sugar moiety undergoes an epimerization reaction catalyzed by the enzyme StnJ. researchgate.netresearchgate.net StnJ is a putative epimerase responsible for converting the N-acetyl-D-galactosamine attached to the this compound intermediate into N-acetyl-D-gulosamine. researchgate.netresearchgate.net Bioinformatics analyses reveal that StnJ is a didomain protein. d-nb.info It contains an N-terminal NAD-dependent oxidoreductase domain and a C-terminal NAD-dependent epimerase/dehydratase domain, suggesting a multi-step catalytic mechanism for the sugar modification. d-nb.info This epimerization is a key step in forming the rare carbamoylated D-gulosamine moiety characteristic of streptothricins. researchgate.net

The final modification to the sugar moiety is the addition of a carbamoyl (B1232498) group, a reaction carried out by the carbamoyltransferase StnQ. researchgate.netd-nb.info This enzyme functions after the epimerase StnJ has acted on the glycosylated intermediate. researchgate.netresearchgate.net StnQ transfers a carbamoyl group, likely from carbamoyl phosphate, to the N-acetyl-D-gulosamine moiety. researchgate.netd-nb.info This enzyme shows significant sequence similarity to other known carbamoyltransferases, such as TobZ, which is involved in tobramycin (B1681333) biosynthesis. d-nb.info The action of StnQ, followed by a final deacetylation step by StnI, completes the formation of the carbamoylated D-gulosamine portion of the streptothricin structure. researchgate.net

Acetyltransferase (StnI) Role

The enzyme StnI plays a crucial role in the biosynthesis of the carbamoylated D-gulosamine moiety of streptothricin antibiotics. d-nb.inforesearchgate.net It functions as an N-acetyl-D-gulosamine deacetylase. researchgate.net In the proposed biosynthetic pathway, a glycosyltransferase, StnG, first attaches an N-acetyl-D-galactosamine to the this compound lactam. researchgate.netresearchgate.net This is followed by epimerization to N-acetyl-D-gulosamine by a putative epimerase, StnJ. researchgate.netresearchgate.net After carbamoylation by the carbamoyltransferase StnQ, StnI catalyzes the deacetylation of the N-acetyl-D-gulosamine moiety to yield the final carbamoylated D-gulosamine component. researchgate.netresearchgate.net StnI shows significant similarity to several LmbE-like proteins, which are known to remove the acetyl group from N-acetylglucosamine (GlcNAc) on various substrates. d-nb.info This deacetylation step is essential for the formation of the mature streptothricin molecule. d-nb.inforesearchgate.net

Mechanisms of Resistance Involving this compound Modification

Resistance to streptothricin antibiotics can occur through enzymatic modification of the this compound core, representing an alternative mechanism to the more commonly studied acetylation of the β-lysine chain. researchgate.netrsc.orgnih.gov This modification pathway involves the hydrolysis of the this compound lactam ring, which inactivates the antibiotic. rsc.orgtandfonline.comnih.gov

Enzymatic Hydrolysis of this compound Lactam by SttH

A key enzyme responsible for this resistance mechanism is streptothricin hydrolase (SttH). tandfonline.comtandfonline.com SttH belongs to the isochorismatase-like hydrolase (ILH) superfamily and confers resistance by catalyzing the hydrolysis of the amide bond within the this compound lactam ring. tandfonline.comtandfonline.comnih.gov This enzymatic action was first identified in Streptomyces albulus, a non-producer of streptothricin. nih.govtandfonline.com The gene encoding SttH has also been found in other Streptomyces species. tandfonline.comnih.gov

The catalytic mechanism of SttH involves the conversion of streptothricins, such as streptothricin F and streptothricin D, into their corresponding streptothricin acids. nih.govtandfonline.com This hydrolysis opens the lactam ring, resulting in the formation of a new primary amine and a carboxylic acid. nih.gov Site-directed mutagenesis studies have revealed that a highly conserved cysteine residue (Cys-176 in SttH) is essential for its enzymatic activity, classifying SttH and related ILHs as "cysteine hydrolases". tandfonline.comnih.gov

Impact of Hydrolysis on Biological Activity and Specificity

The hydrolysis of the this compound lactam by SttH leads to a significant reduction or complete loss of the antibiotic's antimicrobial activity. rsc.orgnih.gov The resulting streptothricin acids have markedly lower antimicrobial potency compared to their intact lactam counterparts. nih.gov

Interestingly, the impact of this hydrolysis on biological activity can be selective. While the hydrolysis of streptothricin F (containing one β-lysine residue) by SttH leads to its detoxification against both prokaryotic and eukaryotic cells, the effect on streptothricin D (with three β-lysine residues) is more nuanced. ebi.ac.uk The hydrolyzed form of streptothricin D, known as ST-D-acid, retains potent antibacterial activity but exhibits reduced toxicity against eukaryotic cells. ebi.ac.ukgenome.jp This suggests that the modification of the this compound moiety can alter the toxicity spectrum of the antibiotic, shifting it from broad-spectrum to more bacteria-specific. ebi.ac.ukgenome.jp This finding opens up possibilities for creating streptothricin derivatives with improved therapeutic profiles. ebi.ac.uk

Medicinal Chemistry and Drug Discovery Applications of the Streptolidine Scaffold

Streptolidine as a Component in Ribosome-Targeting Antibiotics

Streptothricins, containing the this compound moiety, are broad-spectrum antibiotics known to inhibit protein synthesis by targeting the bacterial ribosome. researchgate.netucsd.eduresearchgate.netnih.gov Streptothricin (B1209867) F, a key component of the natural mixture nourseothricin, has demonstrated potent activity against multidrug-resistant Gram-negative bacteria. rsc.orgrsc.org

Interaction with Ribosomal RNA and Protein Synthesis Inhibition

Streptothricins primarily bind to the 30S subunit of the 70S ribosome. researchgate.netresearchgate.netplos.org Cryo-electron microscopy (cryo-EM) studies have revealed that streptothricin F binds at helix 34 of the 16S rRNA. researchgate.netresearchgate.netplos.orgnih.govresearchgate.net The this compound moiety is critical for this interaction, forming extensive hydrogen bonds with the 16S rRNA C1054 nucleobase (using E. coli numbering). researchgate.netplos.orgresearchgate.netplos.org Additional interactions involve the carbamoylated gulosamine moiety with A1196 and electrostatic interactions between the β-amino group of the β-lysine and the O2' atoms of U1052 and C1054. plos.orgplos.org This binding disrupts prokaryotic translation. While early studies suggested inhibition of translocation, the primary effect appears to stem from interactions at the decoding center. rsc.orgnih.gov Streptothricin F has shown approximately 40-fold greater selectivity for prokaryotic ribosomes over eukaryotic counterparts in in vitro translation assays. researchgate.netresearchgate.net

Role in Ribosomal Miscoding Activity

Similar to some aminoglycosides, streptothricin F induces miscoding during protein synthesis. rsc.orgresearchgate.netplos.orgjst.go.jp This miscoding activity contributes to its antimicrobial effects. researchgate.netplos.orgnih.govresearchgate.net Structural analysis suggests that streptothricin F probes the A-decoding site, which may explain its miscoding activity. researchgate.netplos.orgresearchgate.net In cell-free systems, streptothricin F inhibited poly(U)-directed polypeptide synthesis while stimulating poly(A) and poly(C) directed synthesis, further indicating its influence on translational fidelity. jst.go.jp

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

SAR studies of this compound and its analogues are crucial for understanding how structural modifications impact biological activity and for optimizing therapeutic properties. rsc.orgrsc.org The streptothricin scaffold, containing this compound, a gulosamine sugar, and a β-lysine homopolymer, offers multiple sites for modification. rsc.orgnih.govuga.edu

Impact of Structural Modifications on Biological Efficacy

Modifications to the this compound ring and other parts of the streptothricin structure can significantly affect antimicrobial activity. For instance, hydrolysis of the this compound lactam ring, a resistance mechanism employed by some bacteria, leads to significantly lower antimicrobial activity. nih.gov Variations in the β-lysine chain length also impact activity, with longer chains often associated with higher antimicrobial potency, although this can correlate with increased toxicity. nih.govnih.gov

Modifications outside the direct ribosomal binding interface with C1054, such as methylation of the nitrogen in the this compound lactam ring or removal of the C-4 hydroxyl group, did not appear to undermine activity in some analogues. researchgate.net Conversely, disruption of the stereochemistry at the interface of the this compound and C-1054 binding interactions can lead to a significant loss of activity. researchgate.net

Exploring Conformational Preferences (cis- vs. trans-fused lactam) and their Implications

The this compound lactam can exist in cis- or trans-fused conformations. researchgate.netucsd.edu While the trans-fused system is more common in natural streptothricins, cis-fused analogues have been identified. researchgate.netucsd.edu Comparative analysis of an S-D analogue with a cis-fused this compound lactam moiety (2R, 3S configuration) showed a substantial decrease in activity (a 32-fold increase in MIC) compared to streptothricin F (with a trans-fused 2S, 3S configuration). plos.orgresearchgate.net This suggests that the stereochemistry of the this compound lactam, particularly at the interface with C1054, is critical for potent ribosomal binding and antimicrobial efficacy. researchgate.net

Strategic Chemical Modifications for Optimizing Therapeutic Properties

Design Principles for Analog Generation

The this compound scaffold, as part of the streptothricin structure, offers distinct sites for chemical modification, guiding the design principles for generating analogs. The streptothricin backbone comprises the this compound lactam moiety, a carbamoylated gulosamine core, and a β-lysine homopolymer attached at specific amine positions nih.govnih.gov. The development of diversity-enabling total synthesis strategies for streptothricin F, a prominent member of this class, highlights the potential for independent modification of these three structural components nih.govnih.gov.

Synthetic approaches aim to facilitate structure-activity relationship (SAR) exploration by allowing for the systematic alteration of each moiety nih.gov. Key synthetic features, such as specific coupling reactions and stereoselective installations, are crucial in building the complex streptothricin scaffold and its analogs rsc.org. The ability to modify the this compound lactam, the gulosamine core, and the number or nature of the β-lysine residues enables the generation of libraries of streptothricin analogs nih.gov. This combinatorial-like approach is designed to identify compounds with improved properties, such as enhanced activity against resistant bacterial strains and reduced toxicity, by potentially evading known resistance pathways nih.gov.

Modulating RNA Recognition and Binding Affinity

The biological activity of streptothricins, and thus the this compound scaffold within them, is closely linked to their interaction with ribosomal RNA (rRNA). Streptothricin F, for instance, targets the 30S subunit of the bacterial 70S ribosome, interfering with protein synthesis nih.govbiorxiv.org. Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding mechanism. The this compound moiety of streptothricin F plays a crucial role in this interaction, acting as a guanine (B1146940) mimetic nih.gov.

Detailed structural analysis reveals extensive hydrogen bonding between the this compound moiety and the 16S rRNA C1054 nucleobase (using Escherichia coli numbering) in helix 34 of the ribosome nih.govresearchgate.net. This specific interaction is critical for the antibiotic's activity and helps explain the high-level resistance conferred by mutations at this residue nih.govresearchgate.net. The carbamoylated gulosamine moiety also interacts with A1196 of the 16S rRNA nih.gov. Modulating the structure of the this compound scaffold and its attached moieties can therefore influence the compound's ability to recognize and bind to the ribosomal RNA target, potentially altering binding affinity and overcoming resistance mechanisms.

This compound Derivatives as Lead Compounds in Drug Discovery

Natural products have historically served as significant sources of lead compounds in drug discovery libretexts.orgmdpi.com. The streptothricins, with their core this compound scaffold, represent a class of natural products that have garnered renewed interest as potential lead compounds, particularly in the face of increasing antibiotic resistance nih.govresearchgate.net.

Despite being discovered in the early 1940s and showing excellent activity against Gram-negative bacteria, initial interest in the streptothricin mixture (nourseothricin) waned due to associated toxicity nih.govbiorxiv.org. However, recent research highlighting the potent activity of individual components like streptothricin F against highly drug-resistant pathogens, coupled with a better understanding of their mechanism of action and the potential for reduced toxicity with specific analogs, has positioned this compound-containing scaffolds as promising starting points for modern drug discovery efforts nih.govbiorxiv.orgresearchgate.net. The unique structural features of this compound and the β-lysine chain present opportunities for medicinal chemistry exploits aimed at optimizing their therapeutic profile nih.gov.

Identification of Promising Lead Structures

Within the streptothricin family, which varies by the number of β-lysine residues, specific components have been identified as particularly promising lead structures nih.govresearchgate.net. Streptothricin F (S-F), containing one β-lysine residue, and streptothricin D (S-D), with three β-lysine residues, are key components of the natural mixture nourseothricin nih.govresearchgate.net.

Studies have established the potent activity spectrum of purified S-F and S-D against highly drug-resistant bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii nih.govbiorxiv.org. Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds. For CRE, the MIC50 and MIC90 values for S-F were reported as 2 μM and 4 μM, respectively, while for S-D, they were 0.25 μM and 0.5 μM, respectively nih.govbiorxiv.org. This data indicates that S-D is generally more potent than S-F against these strains in vitro nih.govbiorxiv.org. Both S-F and nourseothricin have shown rapid, bactericidal activity nih.govbiorxiv.org. The identification of these specific streptothricins as potent agents against critical pathogens underscores the potential of the this compound scaffold as a basis for novel antibiotics.

Pre-clinical Exploration of this compound Scaffolds

Based on the promising in vitro activity and unique mechanism of action, the streptothricin scaffold, incorporating the this compound core, is undergoing further pre-clinical exploration as a potential therapeutic for drug-resistant Gram-negative pathogens nih.govbiorxiv.orgresearchgate.net. Pre-clinical studies have aimed to evaluate the efficacy and selectivity of streptothricin components.

In vitro translation assays have shown that both S-F and S-D exhibit approximately 40-fold greater selectivity for prokaryotic ribosomes compared to eukaryotic ribosomes, which is a crucial factor for therapeutic utility nih.govbiorxiv.org. Furthermore, in vitro selectivity studies on mammalian cell lines (LLC-PK1 and J774) indicated that S-F had greater than 10-fold selectivity compared to S-D biorxiv.org.

In vivo studies, such as those conducted in a murine thigh model against a pandrug-resistant Klebsiella pneumoniae strain, have demonstrated a substantial treatment effect of S-F at dosing levels associated with minimal or no observable toxicity nih.govbiorxiv.org. These pre-clinical findings support the potential of optimizing the this compound scaffold to develop effective and safer antibacterial agents against challenging pathogens. The exploration includes investigating synthetic analogs with modifications to the this compound moiety or the β-lysine chain to enhance stability and potentially overcome resistance mechanisms .

Advanced Research Methodologies in Streptolidine Studies

Isotopic Labeling and Feeding Experiments for Biosynthesis Elucidation

The elucidation of the streptolidine biosynthetic pathway has been significantly advanced through the use of isotopic labeling and feeding experiments. This classical technique is instrumental in tracing the metabolic route from simple precursors to the final complex structure.

Early investigations into the biosynthesis of streptothricin-type antibiotics, such as nourseothricin, involved feeding the producing organism, Streptomyces noursei JA 3890b, with various uniformly ¹⁴C-labeled compounds. These studies demonstrated a significant incorporation of radioactivity from U-¹⁴C-L-arginine into the antibiotic, with about 95% of this activity localized to the this compound moiety. wikipedia.org This provided strong initial evidence that L-arginine is a key precursor for the this compound core. wikipedia.org

To gain more detailed mechanistic insights, researchers have synthesized and administered precursors labeled with stable isotopes like ¹³C, ¹⁵N, and ²H to producer strains such as Streptomyces L-1689-23. researchgate.net The resulting streptothricin (B1209867) F was then isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the NMR spectra, scientists could precisely determine the labeling pattern within the this compound structure. researchgate.netacs.org These experiments have shown that the carbon skeleton of L-arginine is incorporated into the this compound ring system. researchgate.netnih.gov

Further detailed studies combining genetic and biochemical approaches have identified key intermediates in the pathway. For instance, in a Streptomyces variant, it was shown that L-arginine is first converted into intermediates such as (3S)-OH-L-Arg and subsequently (3R,4R)-(OH)₂-L-Arg by a dihydroxylase enzyme (OrfP). mdpi.comnih.govnih.gov This dihydroxylated arginine is then cyclized by a cyclase (OrfR) to form another intermediate, (4R)-OH-capreomycidine. mdpi.comnih.govnih.gov The crucial role of this intermediate was confirmed when feeding experiments demonstrated its successful incorporation into streptothricin F. mdpi.comnih.govnih.gov

Table 1: Key Labeled Precursors and Intermediates in this compound Biosynthesis Elucidation

| Labeled Compound/Intermediate | Isotope(s) Used | Analytical Method | Key Finding |

| L-Arginine | ¹⁴C | Scintillation Counting | Confirmed as a primary precursor for the this compound moiety. wikipedia.org |

| L-Arginine | ¹³C, ¹⁵N, ²H | NMR Spectroscopy | Mapped the incorporation of the arginine skeleton into the this compound structure. researchgate.net |

| DL-Lysine | ¹³C, ¹⁵N | NMR Spectroscopy | Used to study the formation of the β-lysine chain attached to the this compound core. acs.org |

| D-Glucose | ¹³C | NMR Spectroscopy | Revealed that the gulosamine sugar moiety is derived from glucose. nih.gov |

| (4R)-OH-capreomycidine | Unlabeled | Mass Spectrometry | Confirmed as a late-stage intermediate through successful incorporation into streptothricin F. mdpi.com |

Genetic Manipulation and Pathway Engineering in Producer Strains

The advent of powerful genetic tools has revolutionized the study of natural products like this compound. By manipulating the genes of producing organisms, primarily from the genus Streptomyces, researchers can assign functions to specific genes, discover new variants of the compound, and even engineer pathways to create novel molecules.

Gene Inactivation Studies for Functional Assignments

Gene inactivation, or "knockout" experiments, are a cornerstone for assigning function to genes within a biosynthetic gene cluster (BGC). By deleting or disrupting a specific gene and observing the effect on this compound production, its role can be inferred.

For example, the inactivation of the gene stnO in the streptothricin gene cluster of Streptomyces sp. TP-A0356 was shown to abolish the production of streptothricin. researchgate.netresearchgate.net This gene was proposed to encode a lysine (B10760008) aminomutase responsible for supplying the β-lysine units that form the poly-β-Lysine chain attached to the this compound core. Complementation of the mutant with a functional copy of stnO restored antibiotic production, confirming its essential role. researchgate.net Similarly, inactivation of other genes, such as sttC (encoding a putative thioesterase) and sttD (encoding a putative phosphotransferase) in S. rochei, resulted in a dramatic decrease or complete blockage of streptothricin production, respectively, confirming their necessity in the biosynthetic pathway. researchgate.net

More recently, advanced techniques like CRISPR-Cas9 have been utilized for highly efficient and targeted gene inactivation. nih.govnih.gov This technology has been applied to inactivate the entire streptothricin BGC in various actinomycete strains. nih.gov A key motivation for this approach is "dereplication," a strategy to unmask the production of other, previously hidden, antibiotics by eliminating the dominant, commonly found streptothricin. nih.gov This has successfully led to the discovery of new bioactive compounds. nih.govnih.gov

Genome Mining for Cryptic Gene Clusters

With the exponential growth of microbial genome sequencing, "genome mining" has become a primary strategy for natural product discovery. acs.org This approach involves using bioinformatics tools to search sequenced genomes for BGCs that are predicted to produce specific classes of compounds. Many of these clusters are "cryptic" or "silent," meaning they are not expressed, or are expressed at very low levels, under standard laboratory conditions. hyphadiscovery.comfrontiersin.org

Researchers have successfully mined the genomes of various Streptomyces species, such as Streptomyces sp. TP-A0356, to identify putative streptothricin BGCs. researchgate.netresearchgate.netfrontiersin.org The function of these cryptic clusters is often verified through heterologous expression, where the entire BGC is cloned and transferred into a well-characterized and genetically tractable host strain, such as Streptomyces coelicolor M145 or Streptomyces lividans. researchgate.nethyphadiscovery.comdntb.gov.ua Successful production of streptothricins in the new host confirms the identity of the gene cluster. researchgate.netdntb.gov.ua This approach has not only validated the function of cryptic clusters but has also led to the production of two new streptothricin analogues, demonstrating its power in generating chemical diversity. researchgate.net

Synthetic Biology Approaches for Novel Compound Generation

Synthetic biology applies engineering principles to biology, enabling the rational design and construction of new biological parts, devices, and systems. In the context of this compound, synthetic biology offers the potential to engineer the biosynthetic pathway to produce novel derivatives with potentially improved properties.

This can involve creating hybrid BGCs by combining genes from different pathways to generate "unnatural" natural products. researchgate.net For instance, the enzymes responsible for tailoring the this compound molecule, such as glycosyltransferases or acyltransferases, could be swapped with enzymes from other pathways to attach different sugars or acyl chains. The ability to manipulate individual components of BGCs or create hybrid enzymes from related proteins with different specificities allows for the generation of novel small molecules. researchgate.net

Metabolic engineering of the producer strains is another key synthetic biology strategy. nih.gov This can involve using tools like CRISPR/Cas9 to remodel the organism's metabolism to direct more precursor molecules towards the this compound pathway, thereby increasing yield. nih.gov While the generation of novel this compound-containing compounds through these advanced engineering techniques is an active area of research, the foundational work in pathway elucidation and genetic manipulation has laid a clear roadmap for these future innovations. researchgate.netplos.org

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Determining the precise three-dimensional structure of a complex molecule like this compound and its derivatives requires a suite of advanced analytical methods. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose.

NMR Spectroscopy in Structural Elucidation and Biosynthesis Tracking

NMR spectroscopy is the most powerful technique for the complete structural determination of organic molecules in solution. nih.gov For this compound and its derivatives, a variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: Provides information about the number and types of hydrogen atoms and their immediate electronic environment.

¹³C NMR: Reveals the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments. nih.govnih.gov

This suite of NMR experiments allows for the unambiguous assignment of every proton and carbon signal and the complete elucidation of the compound's structure. nih.govhyphadiscovery.com

Furthermore, NMR is indispensable for tracking the path of isotopically labeled precursors, as described in section 6.1. When a producer organism is fed a ¹³C-labeled precursor like L-arginine, the resulting this compound becomes enriched with ¹³C at specific positions. researchgate.net By analyzing the ¹³C NMR spectrum of the isolated, labeled product, researchers can directly observe which carbon atoms originated from the precursor, providing a definitive map of the biosynthetic transformations. researchgate.netrsc.org Similarly, feeding experiments with compounds labeled with ¹⁵N or ²H, followed by ¹⁵N NMR or ²H NMR analysis, have been used to trace the fate of nitrogen and hydrogen atoms during biosynthesis. researchgate.netdntb.gov.ua

Mass Spectrometry (MS) for Product Analysis

Mass spectrometry has been an indispensable tool for identifying and characterizing the intermediates and final products within the this compound biosynthetic pathway. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and tandem mass spectrometry (MS/MS) have been employed to elucidate the step-by-step enzymatic transformations. frontiersin.orgd-nb.infonih.gov

In the study of streptothricin (ST) biosynthesis, of which this compound is a core component, LC-MS is routinely used for analysis. d-nb.info For instance, when analyzing the products of engineered Streptomyces strains, researchers use LC-MS to detect ST analogs. The molecular weights of compounds are determined by identifying their protonated molecular ions, such as [M+H]⁺. d-nb.info

One critical application of MS was in the functional characterization of the enzyme OrfP, a non-heme iron oxygenase involved in the initial steps of this compound formation. frontiersin.org Researchers observed the conversion of L-arginine by OrfP and its homologs, like CmnC. Mass spectrometry analysis confirmed that the product was hydroxylated because its mass increased by 16 atomic mass units (a.m.u.) compared to the L-arginine substrate. frontiersin.org Similarly, when studying the enzyme GntC, which is involved in a related pathway, UPLC-MS analyses were used to track the incorporation of deuterium (B1214612) atoms during enzymatic reactions in deuterated buffer, providing mechanistic insights. biorxiv.org

Tandem mass spectrometry (MS/MS) has been crucial for confirming the identity of proposed structures. d-nb.info By fragmenting the parent ion and analyzing the resulting daughter ions, researchers can piece together the molecular structure, confirming the presence of specific functional groups and connectivity. This was used to verify the identities of streptothricin F (ST-F) and streptothricin D (ST-D) produced in heterologous hosts. d-nb.info

Table 1: Application of Mass Spectrometry in this compound-Related Biosynthesis

| Analytical Technique | Application | Finding | Source(s) |

| LC/MS | Characterization of CmnC enzyme product | Confirmed hydroxylation of L-arginine substrate by an observed mass increase of 16 a.m.u. | frontiersin.org |

| HPLC-ESI-MS | Analysis of compounds from engineered S. avermitilis | Identification of glycylthricin based on its m/z value. | nih.gov |

| LC-MS/MS | Identification of streptothricins | Confirmed identities of ST-F ([M+H]⁺ at m/z 503.1) and ST-D ([M+H]⁺ at m/z 759.2). | d-nb.info |

| UPLC-MS | Mechanistic studies of GntC enzyme | Monitored solvent exchange with deuterium by analyzing mass shifts in the product. | biorxiv.org |

| HR-ESI-MS | Structure determination of a new ST analog | Determined the molecular formula of streptothrisamine as C₁₃H₂₂N₆O₇ from the [M+H]⁺ ion at m/z 375.1624. | d-nb.info |

X-ray Crystallography for Molecular and Enzyme Structures

X-ray crystallography has provided atomic-level insights into the three-dimensional structures of both the this compound molecule itself and the enzymes responsible for its intricate biosynthesis. The initial structural elucidation of this compound was achieved through this powerful technique, confirming its unique bicyclic guanidine-containing amino acid structure. wikipedia.orgresearchgate.net

More recently, crystallographic studies have focused on the enzymes of the streptothricin (STT) biosynthetic gene cluster. A landmark study reported thirteen high-resolution crystal structures of the enzymes OrfP (a dihydroxylase) and OrfR (a cyclase) in various states, including apo-forms, substrate-bound, and product-bound complexes. nih.gov These structures were instrumental in deciphering the catalytic mechanisms of these enzymes. nih.govrsc.org

OrfP, an Fe(II)-dependent dihydroxylase, was shown to convert L-arginine into (3R,4R)-dihydroxy-L-arginine. nih.gov The crystal structures of homologous enzymes like VioC and CmnC have further illuminated this class of enzymes. frontiersin.orgnih.gov The structure of VioC, which catalyzes the Cβ-hydroxylation of L-arginine, was solved at a resolution of 1.1–1.3 Å in complex with its cofactor, substrate, and product. nih.gov These structures reveal a common β-helix core fold, often called a jelly roll fold, characteristic of the superfamily of non-heme iron oxygenases. nih.gov The active site contains a conserved 2-His-1-carboxylate facial triad (B1167595) that coordinates the catalytic iron atom. nih.gov

Similarly, five high-resolution crystal structures of CmnC were solved at resolutions of 1.49–1.83 Å, providing a detailed view of the binding of L-arginine and the cosubstrate α-ketoglutarate. frontiersin.org The structural data from OrfP, VioC, and CmnC demonstrate how subtle differences in their active sites lead to different substrate specificities and reaction outcomes, such as OrfP's ability to perform a double hydroxylation. frontiersin.orgnih.gov The crystal structure of OrfR, a PLP-dependent cyclase, revealed how it catalyzes an unusual elimination and addition reaction to form the six-membered ring intermediate, (4R)-hydroxy-capreomycidine. nih.gov

Table 2: X-ray Crystallography Data for this compound-Related Enzymes

| Enzyme | PDB Entry (Example) | Resolution (Å) | Ligands in Structure | Key Structural Feature | Source(s) |

| This compound | Not specified | Not specified | - | Confirmed bicyclic amino acid structure. | wikipedia.orgresearchgate.net |

| OrfP | 4M2E | Not specified | L-Arginine, Intermediates | Snapshots of multiple reaction states. | nih.govcathdb.info |

| OrfR | Not specified | High-resolution | (3R,4R)-(OH)₂-L-Arg | Elucidated mechanism for cyclization. | nih.gov |

| VioC | 2YET | 1.1 - 1.3 | Fe(II), L-arginine, (2S,3S)-hydroxyarginine | Jelly roll fold with 2-His-1-carboxylate facial triad. | nih.gov |

| CmnC | 6L3D | 1.49 - 1.83 | L-Arginine, α-ketoglutarate | Detailed view of substrate and cofactor binding. | frontiersin.org |

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. In the context of this compound and related natural products, this approach leverages purified enzymes from the biosynthetic pathway to perform key transformations on chemically synthesized or commercially available precursors.

The elucidation of the this compound biosynthetic pathway has opened the door to such strategies. nih.gov The in vitro characterization of the enzymes OrfP and OrfR represents a foundational step in a chemo-enzymatic route. nih.gov In these studies, L-arginine serves as the chemical starting material, which is then converted through a two-step enzymatic cascade into (4R)-hydroxy-capreomycidine, a key intermediate in the formation of the this compound core. nih.gov

Step 1 (Enzymatic): The dihydroxylase OrfP catalyzes the Fe(II)-dependent double hydroxylation of L-arginine to yield (3R,4R)-dihydroxy-L-arginine. nih.gov

Step 2 (Enzymatic): The cyclase OrfR, a PLP-dependent enzyme, then acts on this dihydroxylated intermediate to catalyze a cyclization reaction, forming the six-membered ring of (4R)-hydroxy-capreomycidine. nih.gov

This enzymatic module provides a powerful method for producing complex, stereochemically rich intermediates that are challenging to access through traditional organic synthesis. The broader field of natural product synthesis increasingly relies on chemo-enzymatic methods to improve efficiency and environmental friendliness. rsc.orgsinica.edu.tw For example, novel one-pot chemo-enzymatic syntheses have been developed for related structures like substituted pyrrolidines, using complementary biocatalysts such as transaminases and oxidases in conjunction with chemical reagents. rsc.org Discoveries of new enzymatic reactions, such as the retro-aza-Prins reaction found in alkaloid biosynthesis, continue to expand the biocatalytic toolbox available for these synthetic applications. acs.org The detailed understanding of enzymes like OrfP and OrfR paves the way for their future use as biocatalysts in the scalable production of this compound and its derivatives.

Future Perspectives and Interdisciplinary Research Directions

Unraveling Remaining Biosynthetic Mysteries and Undiscovered Pathways

Despite significant progress, the complete biosynthetic pathway of streptolidine remains partially enigmatic. d-nb.info Isotope labeling studies have confirmed that L-arginine is a key precursor to the this compound moiety. d-nb.inforesearchgate.net The biosynthesis of this compound involves a complex series of enzymatic reactions, including a double hydroxylation of L-arginine by the Fe(II)-dependent oxygenase OrfP and a subsequent cyclization catalyzed by the PLP-dependent cyclase OrfR. nih.gov These reactions lead to the formation of (4R)-OH-capreomycidine, a six-membered ring intermediate that is then incorporated into the final streptothricin-F structure. nih.gov

However, key questions remain. The precise mechanisms of sugar incorporation and the formation of the distinctive this compound lactam are still areas of active investigation. d-nb.info Further research is needed to identify and characterize the enzymes responsible for these final steps. Uncovering these remaining biosynthetic steps could pave the way for manipulating the pathway to produce novel analogs. The wide distribution of streptothricin-producing organisms in nature suggests that additional, as-yet-undiscovered variations in the biosynthetic pathway may exist. d-nb.info Mining the genomes of diverse Streptomyces species could reveal novel enzymes and alternative biosynthetic routes, offering new tools for chemoenzymatic synthesis and the generation of this compound derivatives. d-nb.infonih.gov

Advancements in Stereoselective Total Synthesis and Analog Generation